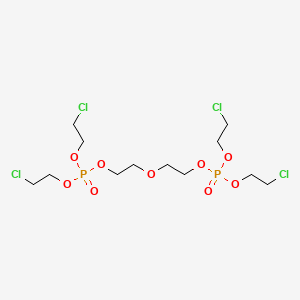
Oxydiethylene tetrakis(2-chloroethyl) bisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxydiethylene tetrakis(2-chloroethyl) bisphosphate is a chemical compound with the molecular formula C₁₂H₂₄Cl₄O₉P₂ and a molecular weight of 516.073 g/mol . It is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of oxydiethylene tetrakis(2-chloroethyl) bisphosphate involves the reaction of diethylene glycol with phosphorus oxychloride and 2-chloroethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxydiethylene tetrakis(2-chloroethyl) bisphosphate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxydiethylene tetrakis(2-chloroethyl) bisphosphate has several scientific research applications:
Chemistry: It is used as a flame retardant in various materials due to its ability to inhibit combustion.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.
Mechanism of Action
The mechanism by which oxydiethylene tetrakis(2-chloroethyl) bisphosphate exerts its effects involves the interaction with molecular targets such as hydroxyl groups in polymers. This interaction helps to enhance the flame retardant properties by forming a protective char layer that inhibits combustion .
Comparison with Similar Compounds
Similar compounds to oxydiethylene tetrakis(2-chloroethyl) bisphosphate include:
Diethylene glycol bis(bis(2-chloroethyl)phosphate): Shares similar flame retardant properties but differs in molecular structure.
Tetrakis(2-chloroethyl) oxydi-2,1-ethanediyl bis(phosphate): Another related compound with comparable applications in flame retardancy.
This compound is unique due to its specific molecular configuration, which provides distinct advantages in certain applications, particularly in enhancing material properties and stability.
Properties
CAS No. |
53461-82-8 |
|---|---|
Molecular Formula |
C12H24Cl4O9P2 |
Molecular Weight |
516.1 g/mol |
IUPAC Name |
2-[2-[bis(2-chloroethoxy)phosphoryloxy]ethoxy]ethyl bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C12H24Cl4O9P2/c13-1-5-20-26(17,21-6-2-14)24-11-9-19-10-12-25-27(18,22-7-3-15)23-8-4-16/h1-12H2 |
InChI Key |
BKPSPVSDCLSBBK-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(OCCCl)OCCCl)OCCOP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















